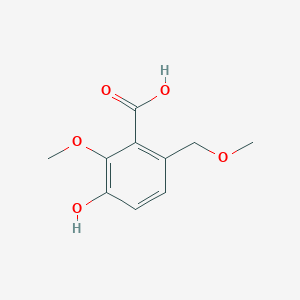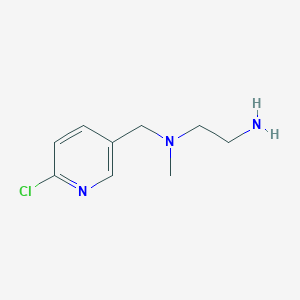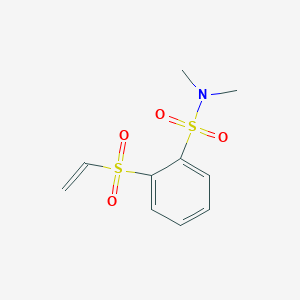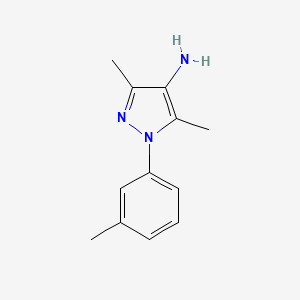
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
描述
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine, also known as DMPA, is a pyrazole derivative that has been found to have potential applications in the field of scientific research. This compound has gained significant attention due to its unique chemical properties and potential pharmaceutical applications.
作用机制
The exact mechanism of action of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is not fully understood. However, studies have suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has been found to have a half-life of around 4 hours and is mainly metabolized in the liver.
实验室实验的优点和局限性
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic at low concentrations. However, there are also some limitations to the use of this compound in lab experiments. It has low water solubility, which can make it difficult to dissolve in aqueous solutions. It also has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the research on 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine. One potential direction is to investigate its potential applications in the treatment of cancer. Studies have suggested that this compound may have anti-cancer properties by inhibiting the activity of COX-2. Another potential direction is to investigate its potential applications in the treatment of Alzheimer's disease. Studies have suggested that this compound may have neuroprotective properties and could potentially be used to prevent or treat Alzheimer's disease. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in lab experiments.
科学研究应用
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has been found to have potential applications in the field of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-11(7-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOVROLTCHDEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






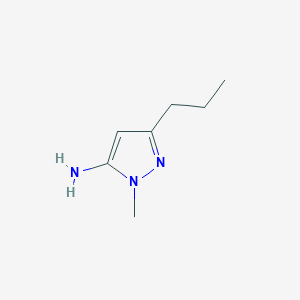
amine](/img/structure/B3214760.png)
![4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3214770.png)
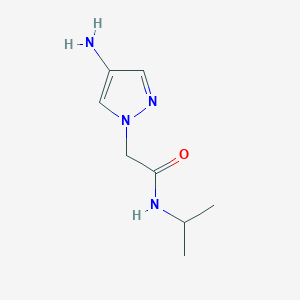
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3214794.png)
![pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3214796.png)
![4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B3214800.png)

